4-Bromo-2-(1-sulfanylpropyl)phenol
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Overview
Description
4-Bromo-2-(1-sulfanylpropyl)phenol is an organic compound with the molecular formula C₉H₁₁BrOS and a molecular weight of 247.15 g/mol . This compound features a bromine atom, a sulfanylpropyl group, and a phenol moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing bromophenols involves the reaction of phenol with bromine in the presence of a solvent like carbon disulfide . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired brominated product.
Industrial Production Methods
Industrial production of 4-Bromo-2-(1-sulfanylpropyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1-sulfanylpropyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(1-sulfanylpropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1-sulfanylpropyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom and sulfanylpropyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Similar structure but with a chlorine atom instead of the sulfanylpropyl group.
2-Bromo-4-nitrophenol: Contains a nitro group instead of the sulfanylpropyl group.
Uniqueness
4-Bromo-2-(1-sulfanylpropyl)phenol is unique due to the presence of the sulfanylpropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11BrOS |
---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
4-bromo-2-(1-sulfanylpropyl)phenol |
InChI |
InChI=1S/C9H11BrOS/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,11-12H,2H2,1H3 |
InChI Key |
AUPXVABASQMENH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)O)S |
Origin of Product |
United States |
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